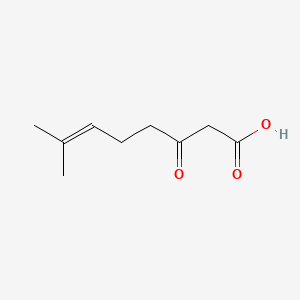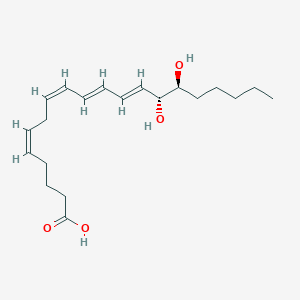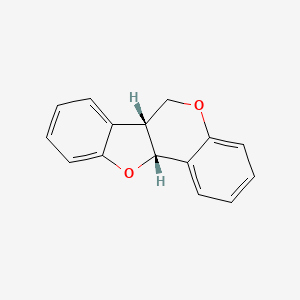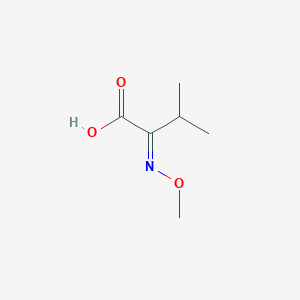
hypocrellin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypocrellin D is an organic polycyclic compound that is a cytotoxic fungal pigment isolated from the fruiting bodies of the ascomycete Shiraia bambusicola. It has a role as a metabolite and an antineoplastic agent. It is an organic polycyclic compound, a polyphenol, an aromatic ether, a methyl ketone, a hydroxy-1,4-naphthoquinone and a tertiary alcohol.
Aplicaciones Científicas De Investigación
Enhanced Production of Hypocrellin A
Sun, Ma, and Wang (2017) conducted a study on enhancing the production of hypocrellin A (HA), a clinically used agent for skin diseases and photodynamic therapy (PDT) against cancers, using ultrasound stimulation in submerged cultures of Shiraia bambusicola. The ultrasound treatment resulted in a significant increase in HA content and stimulated the release of HA into the medium, providing insights into strategies for enhancing HA production in submerged cultures (Sun, Ma, & Wang, 2017).
Hypocrellin B Complexes for Photodynamic Therapy
A study by Sun et al. (2012) explored the development of oxovanadium(IV) complexes with hypocrellin B (HB) as a photosensitizer for improved photodynamic therapy (PDT). These complexes showed enhanced water solubility, improved absorptivity, and advanced DNA photocleavage activity, indicating a potential avenue for HB-based PDT agents (Sun et al., 2012).
Photophysics, Photochemistry, and Photobiology of Hypocrellins
Jiang and He (2001) reviewed the photophysics, photochemistry, and photobiology of hypocrellins, highlighting their significant antitumor and anti-virus activities and potential as PDT agents. Compared to hematoporphyrin, hypocrellins offer advantages such as high triplet and singlet-oxygen quantum yields, high phototoxicity with low dark toxicity, and rapid clearance from normal tissues (Jiang & He, 2001).
Red Light-Enhanced Production of Hypocrellin A
Ma, Sun, and Wang (2018) investigated the effects of different wavelengths of light on the production of hypocrellin A in Shiraia bambusicola cultures. Red LED light significantly promoted HA biosynthesis and secretion, enhancing total HA production and offering a strategy for improving HA production in mycelium cultures (Ma, Sun, & Wang, 2018).
Antimicrobial and Antileishmanial Activities of Hypocrellins
Ma et al. (2004) evaluated the in vitro antimicrobial and antileishmanial activities of hypocrellins A and B. Hypocrellin A exhibited promising activity against various pathogens, including Candida albicans and Staphylococcus aureus, as well as potent antileishmanial activity, suggesting its potential for further research (Ma et al., 2004).
Triton X-100 Induction of Hypocrellin Production
Cai et al. (2011) studied the effect of surfactants on hypocrellin production under submerged fermentation. The addition of Triton X-100 significantly increased hypocrellin production, providing insights into optimizing hypocrellin yield in Shiraia sp. cultures (Cai et al., 2011).
Hypocrellin D as a Cytotoxic Agent
Fang et al. (2006) isolated hypocrellin D from the fruiting bodies of Shiraia bambusicola and found it to significantly inhibit the growth of various tumor cell lines, suggesting its potential as a cytotoxic agent for cancer treatment (Fang et al., 2006).
Propiedades
Fórmula molecular |
C30H26O12 |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
(12R,13S)-12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylpentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),5,9,16,18(23),20-octaene-4,7,19,22-tetrone |
InChI |
InChI=1S/C30H26O12/c1-10(31)23-22-19(21-18(27(37)29(22)42-6)13(33)8-15(40-4)25(21)35)16-11(9-30(23,2)38)28(41-5)26(36)17-12(32)7-14(39-3)24(34)20(16)17/h7-8,23,36-38H,9H2,1-6H3/t23-,30+/m1/s1 |
Clave InChI |
UVHNWRDTZAYVST-DJUQAAIZSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C2=C(C3=C(C[C@]1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
SMILES |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
SMILES canónico |
CC(=O)C1C2=C(C3=C(CC1(C)O)C(=C(C4=C3C(=O)C(=CC4=O)OC)O)OC)C5=C(C(=O)C=C(C5=O)OC)C(=C2OC)O |
Sinónimos |
hypocrellin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



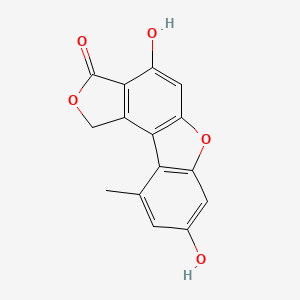
![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)
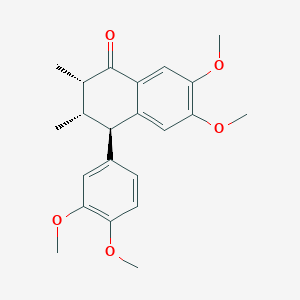
![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
![2-[5-Hydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1252712.png)

![4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide](/img/structure/B1252714.png)

